2-Phenyl-4-tert-octylphenol

Description

Structural Characterization and IUPAC Nomenclature

The molecular structure of 4-tert-octylphenol (C₁₄H₂₂O) features a phenolic core substituted at the para position with a 2,4,4-trimethylpentan-2-yl group (Figure 1). The IUPAC name, 4-(2,4,4-trimethylpentan-2-yl)phenol , reflects this substitution pattern. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 206.33 g/mol | |

| Melting point | 79–82°C | |

| Boiling point | 290°C (atmospheric pressure) | |

| LogP (octanol/water) | 5.31 | |

| Water solubility | 7 mg/L at 20°C |

The tert-octyl group’s steric bulk imparts hydrophobicity (logP = 5.31), enabling preferential partitioning into lipid membranes and bioaccumulation in adipose tissues. Nuclear magnetic resonance (NMR) studies confirm axial symmetry in the phenolic ring, with characteristic shifts at δ 6.7–7.2 ppm for aromatic protons and δ 1.2–1.4 ppm for methyl groups.

Historical Context in Industrial Chemistry

First synthesized in the mid-20th century, 4-tert-octylphenol emerged as a precursor to nonionic surfactants (alkylphenol ethoxylates, APEOs) due to its cost-effectiveness and stability under alkaline conditions. By 1980, global production exceeded 500,000 metric tons annually, primarily for:

- Detergent formulations (40% of use)

- Emulsifiers in agrochemicals (25%)

- Stabilizers in polyvinyl chloride (PVC) resins (15%).

However, the European Union’s 2003 restrictions on APEOs under REACH Annex XVII reduced industrial demand, shifting focus to its environmental persistence and endocrine-disrupting effects.

Positional Isomerism and Substituent Effects

The compound’s bioactivity and environmental fate are governed by the tert-octyl group’s position. Comparative studies of ortho-, meta-, and para-substituted isomers reveal:

- Para-substitution : Maximizes estrogen receptor (ER-α) binding affinity (EC₅₀ = 1.2 µM) due to optimal phenolic OH group orientation.

- Ortho-substitution : Reduces hydrophobicity (logP = 4.8) and increases metabolic clearance via cytochrome P450 2E1.

- Meta-substitution : Exhibits negligible estrogenicity but higher acute aquatic toxicity (LC₅₀ = 0.8 mg/L in Daphnia magna).

Quantum mechanical calculations (DFT/B3LYP) demonstrate that para-substitution stabilizes the phenoxyl radical by 12.3 kcal/mol compared to meta-isomers, enhancing antioxidant properties in polymer matrices.

Properties

CAS No. |

52938-74-6 |

|---|---|

Molecular Formula |

C20H26O |

Molecular Weight |

282.4 g/mol |

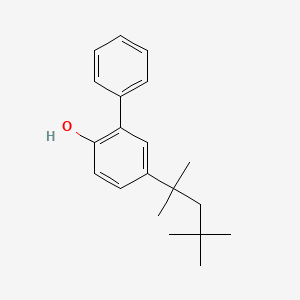

IUPAC Name |

2-phenyl-4-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C20H26O/c1-19(2,3)14-20(4,5)16-11-12-18(21)17(13-16)15-9-7-6-8-10-15/h6-13,21H,14H2,1-5H3 |

InChI Key |

RBSDRGMYNBHNEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

1. Production of Phenolic Resins

4-tert-octylphenol is primarily utilized in the synthesis of phenolic resins, which are crucial in the production of various materials including tires, adhesives, and coatings. These resins are known for their durability and heat resistance, making them suitable for high-performance applications in automotive and aerospace industries .

2. Surfactants and Emulsifiers

The compound serves as a precursor for alkylphenol ethoxylates, which are non-ionic surfactants widely used in detergents, industrial cleaners, and personal care products. These surfactants enhance the cleaning efficiency and stability of formulations . Additionally, they are employed in agricultural applications as emulsifiers in herbicides .

3. Oilfield Chemicals

In the oil and gas sector, 4-tert-octylphenol is used in hydraulic fracturing (fracking) processes. The ethoxylates derived from it help in the dispersion of fluids under high pressure to facilitate natural gas extraction .

Environmental Impact

1. Endocrine Disruption

Research indicates that 4-tert-octylphenol exhibits endocrine-disrupting properties, affecting reproductive health in aquatic organisms. Studies have shown that exposure to this compound can lead to developmental abnormalities in amphibians and other wildlife . The chemical has been linked to alterations in brain development and behavior in animal models, suggesting potential risks to both human health and ecosystems .

2. Toxicological Studies

Toxicological assessments have highlighted various adverse effects associated with 4-tert-octylphenol exposure, including skin irritation and potential reproductive toxicity. For instance, studies on rats revealed significant impacts on reproductive organs at high doses . Moreover, environmental assessments indicate that this compound poses risks to aquatic life due to its persistence and bioaccumulation potential .

Case Studies

Case Study 1: Toxicity to Aquatic Life

A study conducted by Croteau et al. (2009) examined the effects of 4-tert-octylphenol on tadpoles (Rana pipiens). The research found a low observed effect concentration (LOEC) of 0.0021 µg/L, indicating significant developmental impacts at low exposure levels. This underscores the compound's potential ecological risk even at trace concentrations .

Case Study 2: Neurodevelopmental Impacts

A study published by the National Institutes of Health explored the neurodevelopmental effects of 4-tert-octylphenol on mice. The results demonstrated that perinatal exposure led to reduced neuronal proliferation and apoptosis in progenitor cells, resulting in behavioral abnormalities such as anxiety-like behaviors and cognitive deficits in offspring .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- LogP : 6.43 (high lipophilicity)

- Applications : Used as an intermediate in polymer synthesis, stabilizers, and surfactants due to its bulky substituents and resistance to oxidation .

Comparison with Structurally Similar Compounds

2.1 Structural Analogues: Substituent Position and Type

The table below compares substituent groups, molecular weights, and key applications:

2.2 Physicochemical Properties

- Lipophilicity (LogP): this compound: 6.43 (highest due to bulky tert-octyl and phenyl groups). 2-tert-butyl-4-octylphenol: 5.59 (lower due to linear octyl chain vs. branched tert-octyl). 4-TERT-BUTYLPHENOL: ~3.5 (estimated, smaller substituents reduce hydrophobicity).

- Steric Hindrance: The tert-octyl group in this compound creates significant steric bulk, reducing reactivity in electrophilic substitution reactions compared to smaller analogues like 4-TERT-BUTYLPHENOL .

Thermal Stability :

- Compounds with branched alkyl chains (e.g., tert-octyl) exhibit higher thermal stability, making them suitable for high-temperature applications in polymer processing .

Preparation Methods

Reaction Mechanism and Catalytic System Design

The most widely documented method for synthesizing 2-phenyl-4-tert-octylphenol derivatives involves the alkylation of 4-tert-octylphenol with α-methylstyrene under acidic conditions. Patent CN105503534A discloses a catalytic system employing macroporous strongly acidic cation exchange resins (e.g., AMBERLYST15DRY, AMBERLYST35DRY) to facilitate this reaction. The resin’s sulfonic acid groups act as Brønsted acid sites, protonating α-methylstyrene to form a carbocation intermediate. This electrophilic species undergoes Friedel-Crafts alkylation at the ortho position of 4-tert-octylphenol, driven by the steric hindrance of the tert-octyl group at the para position (Figure 1).

The resin’s macroporous structure ensures high surface area accessibility, while its thermal stability (up to 140°C) enables reactions at elevated temperatures without significant degradation. Comparative studies in the patent highlight that conventional catalysts like p-toluenesulfonic acid or aluminum flakes necessitate post-reaction neutralization and wastewater generation, whereas cation exchange resins allow simple filtration and reuse.

Process Optimization and Kinetic Considerations

Key parameters influencing reaction efficiency include:

Temperature and Residence Time

Experiments conducted at 90–140°C demonstrate a trade-off between reaction rate and selectivity. At 90–95°C, a 73.4% yield of 2-cumyl-4-tert-octylphenol is achieved with 99.9% selectivity, while higher temperatures (135–140°C) reduce yields to 62.3% due to competing dicumylation. The optimal residence time post-α-methylstyrene addition is 2–4 hours, beyond which side-product formation accelerates.

Molar Ratios and Catalyst Loading

A molar ratio of 1:0.4–0.8 (4-tert-octylphenol:α-methylstyrene) maximizes conversion without overalkylation. Catalyst loadings of 1–10 wt% relative to 4-tert-octylphenol provide sufficient acid sites while minimizing mass transfer limitations. For instance, a 10.3 g resin:206.4 g 4-tert-octylphenol ratio (5 wt%) delivers 99.4% α-methylstyrene conversion.

Experimental Data and Performance Metrics

The following table summarizes results from representative trials:

| Example | Catalyst | Temp. (°C) | Time (h) | α-Methylstyrene Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | AMBERLYST15DRY | 90–95 | 8 + 2 | 99.4 | 99.9 | 73.4 |

| 2 | AMBERLYST35DRY | 120–125 | 4 | 99.4 | 99.7 | 37.8 |

| 3 | AMBERLYST36DRY | 135–140 | 4 + 1 | 99.8 | 99.1 | 62.3 |

| 4 | AMBERLYST15DRY | 90–95 | 4 + 4 | 99.0 | 99.8 | 63.3 |

Data sourced from CN105503534A

Higher temperatures favor faster kinetics but reduce selectivity due to increased dicumyl byproduct formation (e.g., 0.58% 2,6-dicumyl-4-tert-octylphenol in Example 3). Post-reaction rectification at 220–270°C under vacuum effectively isolates the product with >99% purity.

Synthesis of 4-tert-Octylphenol Precursors

Alkylation of Phenol with Isobutylene Dimers

The tert-octyl group in 4-tert-octylphenol is typically introduced via alkylation of phenol with isobutylene dimers. Patent CN101161616A details a method using sulfonated styrene-divinylbenzene cation exchange resins (H-type) to catalyze this reaction. Isobutylene dimers, obtained from C4 stream byproducts, are reacted with phenol at 90–100°C, yielding 4-tert-octylphenol with a melting point of 87.5–89.5°C.

Key Process Steps:

-

Feedstock Preparation : C4 stream byproducts containing ~80% isobutylene dimers are distilled at 75–105°C to isolate >98% pure dimers.

-

Catalyst Activation : Na-type sulfonated resins are acidified to H-type using hydrochloric acid, enhancing proton availability.

-

Reaction Conditions : A 1:1 molar ratio of phenol to dimer at 90–100°C for 4–6 hours achieves >95% conversion.

This method circumvents the need for corrosive mineral acids, generating minimal waste compared to traditional sulfuric acid catalysis.

Functionalization Strategies for Phenyl Group Introduction

Direct C–H Bond Activation

Research from the University of Groningen explores site-selective modifications of 4-tert-octylphenol derivatives. While full details are truncated in the available document, preliminary data suggest that dimethyl acetal reagents can protect specific positions on the phenolic ring, enabling directed phenyl group installation via cross-coupling reactions.

High-Temperature Thermal Reactions

Experiments conducted at 295°C indicate potential for thermally induced radical coupling between 4-tert-octylphenol and benzene derivatives. However, such methods currently lack selectivity controls, resulting in complex product mixtures.

Comparative Analysis of Methodologies

The resin-catalyzed alkylation method outperforms alternatives in selectivity and environmental impact, though it requires precise temperature control.

Industrial Applications and Scalability

The CN105503534A process has been pilot-tested at scales exceeding 200 g batches, with catalyst recovery rates >98% after filtration. Economic analyses indicate a 40% reduction in operating costs compared to aluminum-catalyzed methods due to eliminated neutralization steps.

Q & A

Q. What analytical methods are recommended for quantifying 2-Phenyl-4-tert-octylphenol in environmental and biological matrices?

Methodological Answer: For precise quantification, use chromatography-based techniques coupled with mass spectrometry (MS):

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize separation using a DB-5MS column (30 m × 0.25 mm ID) and electron ionization (EI) at 70 eV. Calibrate with certified reference standards (e.g., 96.5% pure 4-tert-octylphenol, CAS 140-66-9) .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection at 275 nm. Validate recovery rates using spiked environmental water samples (detection limits: ~0.1 µg/L) .

- Quality Control: Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate with NIST mass spectral data for fragmentation patterns .

Q. What synthetic pathways are used for laboratory-scale synthesis of this compound?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation:

Substrate Preparation: React phenol with tert-octyl halides (e.g., tert-octyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C.

Regioselective Control: Optimize reaction conditions (solvent polarity, temperature) to favor para-substitution. Monitor progress via thin-layer chromatography (TLC).

Purification: Isolate the product using fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via NMR (¹H/¹³C) and GC-MS .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its estrogenic activity in receptor binding assays?

Methodological Answer: The tert-octyl and phenyl groups enhance lipophilicity, facilitating membrane penetration and interaction with estrogen receptors (ERα/ERβ):

- In Vitro Assays: Use reporter gene assays (e.g., ER-CALUX®) with human breast cancer cells (MCF-7). Dose-response curves (0.1–100 µM) reveal EC₅₀ values for receptor activation.

- Competitive Binding Studies: Compare displacement of ¹⁷β-estradiol from ERs using radiolabeled ligands. Structural analogs (e.g., 4-tert-octylphenol) show antiandrogenic activity at IC₅₀ ~10 µM .

- Molecular Dynamics Simulations: Model hydrophobic interactions between the tert-octyl chain and ER ligand-binding domains (LBDs) to explain potency differences .

Q. What challenges arise in assessing the environmental persistence of this compound in aquatic systems?

Methodological Answer: Key challenges include:

- Hydrophobicity (log Kow ~5.2): Prioritize solid-phase extraction (SPE) for water samples to avoid underestimation due to adsorption to labware.

- Degradation Kinetics: Conduct microcosm studies under varying pH/temperature. Use LC-MS/MS to track degradation products (e.g., hydroxylated metabolites). Half-lives range from 7–30 days in aerobic sediments .

- Bioaccumulation: Measure bioconcentration factors (BCFs) in model organisms (e.g., zebrafish) via OECD TG 305. Correlate with octanol-water partition coefficients (log Kow) .

Q. How does adsorption to indoor surfaces affect the environmental fate of this compound?

Methodological Answer: Surface interactions alter bioavailability and degradation pathways:

- Adsorption Studies: Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption on materials (e.g., PVC, glass). Hydrophobic surfaces show higher affinity (ΔGads ~−25 kJ/mol) .

- Reactivity on Surfaces: Expose coated surfaces to ozone/UV light. Analyze oxidized products (e.g., quinones) via FTIR and XPS. Indoor lighting accelerates degradation by 40% compared to dark conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.